1-Benzyl-3-fluoropiperidin-4-one hydrochloride chemical properties
1-Benzyl-3-fluoropiperidin-4-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic characteristics, and a plausible synthetic pathway for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper leverages established principles of organic chemistry and data from analogous structures to construct a scientifically rigorous profile. The introduction of a fluorine atom at the α-position to the ketone significantly influences the molecule's electronic properties, reactivity, and potential utility as a building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of fluorinated heterocyclic scaffolds.
Introduction and Strategic Importance
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[2][3][4]
1-Benzyl-3-fluoropiperidin-4-one hydrochloride emerges as a compound of significant interest at the intersection of these two domains. It combines the versatile piperidine core with an N-benzyl protecting group, common in synthetic campaigns, and a strategically placed α-fluoro substituent. This fluorine atom is expected to profoundly alter the reactivity of the adjacent ketone and the overall properties of the piperidine ring. This guide will deconstruct the molecule to predict its behavior, offering insights grounded in the well-documented chemistry of its parent structures, such as 1-benzyl-4-piperidone and other fluorinated heterocycles.[5][6][7]
Predicted Physicochemical and Structural Properties
The properties of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride are dictated by the interplay of its three key components: the piperidine-4-one core, the N-benzyl group, and the C3-fluoro substituent.
Molecular Structure and Conformation
The core structure is a six-membered piperidine ring. The N-benzyl group is a bulky substituent that will influence the conformational equilibrium of the ring. The presence of the sp²-hybridized carbonyl at C4 and the electronegative fluorine at C3 introduces significant conformational constraints. The fluorine atom's stabilization of certain ring puckers can be a critical factor in enhancing binding affinity in biological targets.[3][4]
Caption: Molecular structure of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Predicted Quantitative Properties
While experimental values are unavailable, we can estimate key properties by comparing them to the non-fluorinated analog, 1-benzyl-4-piperidone.
| Property | Predicted Value for 1-Benzyl-3-fluoropiperidin-4-one HCl | Reference Value (1-Benzyl-4-piperidone) | Rationale for Prediction |
| Molecular Weight | 243.71 g/mol | 189.26 g/mol [6] | Additive masses of F and HCl. |
| Physical State | Solid | Colorless to Yellow Liquid[6] | The hydrochloride salt form typically results in a crystalline solid. |
| Boiling Point | N/A (decomposes) | 134 °C @ 7 mmHg[6] | Salts generally have high melting points and decompose before boiling. |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar solvents. | Slightly soluble in water (12 g/L)[6] | The ionic hydrochloride salt greatly increases aqueous solubility. |
| pKa (of conjugate acid) | ~6.5 - 7.0 | ~7.07[6] | The electron-withdrawing fluorine atom will slightly decrease the basicity of the piperidine nitrogen, lowering the pKa. |
| LogP | ~1.5 - 2.0 | ~2.1[6] | Fluorine increases lipophilicity, but the salt form decreases it. The net effect is a likely reduction in the partition coefficient. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and confirmation. The following predictions are based on standard chemical shift ranges and the known effects of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be complex due to diastereotopic protons and C-F/H-F coupling.
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Aromatic Protons (Benzyl): A multiplet around 7.2-7.4 ppm is expected.
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Benzyl CH₂: A singlet or AB quartet around 3.6 ppm.
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CHF (C3-H): This will be the most characteristic signal, appearing as a doublet of multiplets around 4.5-5.0 ppm, with a large geminal coupling constant (²J_HF) of approximately 45-50 Hz.
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Piperidine CH₂ Protons: Multiple complex multiplets are expected between 2.5 and 3.5 ppm, further complicated by vicinal (³J_HF) coupling.
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-
¹³C NMR:
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Carbonyl (C=O): Expected around 200-205 ppm. The α-fluorine will have a slight deshielding effect.
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CHF (C3): A doublet with a large ¹J_CF coupling constant (approx. 180-200 Hz) is predicted in the range of 85-95 ppm.
-
Other Piperidine Carbons: Signals will appear between 40-60 ppm, with C2 and C5 showing coupling to fluorine (²J_CF).
-
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons, is expected.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+) for the free base at m/z 207. Key fragmentation pathways would include:
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Loss of Benzyl: A prominent peak at m/z 91 (tropylium ion).
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Base Peak: The fragment corresponding to the loss of the benzyl group from the molecular ion, resulting in a peak at m/z 116.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong absorption band is expected around 1725-1745 cm⁻¹. The electronegative α-fluorine atom will cause a shift to a higher wavenumber compared to a non-fluorinated ketone.
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C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.
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N-H⁺ Stretch (as HCl salt): A broad absorption band in the 2400-2800 cm⁻¹ range.
Proposed Synthetic Pathway and Rationale
A plausible synthesis can be designed starting from the readily available 1-benzyl-3-piperidone hydrochloride.[8][9] This approach involves the α-fluorination of the ketone, a common strategy for introducing fluorine at a late stage.
Caption: Proposed synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Step-by-Step Experimental Protocol:
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Formation of the Silyl Enol Ether (Causality): The synthesis begins with the deprotonation of 1-benzyl-3-piperidone. To achieve regioselective fluorination at the C3 position, it is crucial to form the kinetic enolate. This is accomplished by using a strong, sterically hindered non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperature (-78 °C). The resulting enolate is then trapped with a silylating agent, such as trimethylsilyl chloride (TMSCl), to form the stable silyl enol ether. This intermediate isolates the desired regioisomer for the subsequent fluorination step.
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Electrophilic Fluorination (Causality): The purified silyl enol ether is then subjected to electrophilic fluorination. A reagent such as N-Fluorobenzenesulfonimide (NFSI) or, more commonly, Selectfluor® (F-TEDA-BF₄) is used. These reagents provide an electrophilic "F⁺" source that reacts cleanly with the electron-rich enol ether to install the fluorine atom at the C3 position. The choice of an electrophilic fluorinating agent is critical for avoiding side reactions and ensuring high yield.
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Acidification to Hydrochloride Salt (Causality): The resulting crude 1-benzyl-3-fluoropiperidin-4-one (free base) is purified, typically via column chromatography. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., HCl in ether) is added. The hydrochloride salt, being significantly less soluble in these solvents, will precipitate out as a solid, which can then be isolated by filtration and dried. This salt formation step is essential for improving the compound's stability, crystallinity, and handling properties.
Reactivity and Potential Applications
The presence of the α-fluoro group significantly modifies the reactivity profile of the ketone.
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Enolization: The electron-withdrawing nature of fluorine will make the α-proton on C3 more acidic, but it can also destabilize the formation of an adjacent positive charge during certain reactions. Enolization towards C5 may be favored in some cases.
-
Nucleophilic Addition: The ketone will be more electrophilic and thus more susceptible to nucleophilic attack (e.g., by Grignard reagents, organolithiums, or in reductive amination).
-
Debenzylation: The N-benzyl group serves as a common protecting group. It can be readily removed via catalytic hydrogenation (e.g., using H₂ and Pd/C), unmasking the secondary amine for further functionalization. This is a key step for incorporating this fluorinated scaffold into more complex target molecules.
Applications in Drug Discovery: This molecule is an attractive building block for synthesizing novel drug candidates. The fluorinated piperidone core can be elaborated to create libraries of compounds for screening against various biological targets. The fluorine atom can serve as a metabolic blocking site, enhance membrane permeability, or lock the molecule into a specific bioactive conformation, potentially leading to improved potency and pharmacokinetic profiles.[2][3][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from analogous compounds.
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Hazard Classification (Predicted): Based on data for 1-benzyl-4-piperidone, the compound should be handled as harmful if swallowed, a skin irritant, a potential skin sensitizer, a serious eye irritant, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a valuable, albeit not widely commercialized, chemical entity with significant potential in synthetic and medicinal chemistry. By applying fundamental principles of organic chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and a robust synthetic strategy. The insights provided in this guide are intended to facilitate its synthesis and encourage its use as a versatile building block for the development of next-generation therapeutics, leveraging the unique advantages offered by fluorine substitution.
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